2-Aminopurine dihydrochloride
Overview
Description
Synthesis Analysis
The synthesis of 2-aminopurine involves a novel synthetic approach that includes the creation of a condensed polyazotic heterocyclic structure, transformation into triaminopyrimidine, and subsequent cyclization into 2-aminopurine. This methodology has been refined to enhance yield and purity of the final product (Neymash et al., 2023).
Molecular Structure Analysis
Studies on the molecular structure of 2-aminopurine have revealed its ability to form hydrogen-bonded complexes with other bases, indicative of its functional role in mimicking natural base pairing in nucleic acids. X-ray diffraction methods have been employed to determine these structures, highlighting the versatility of 2-aminopurine in molecular recognition and binding (Mazza et al., 1969).
Chemical Reactions and Properties
2-Aminopurine's fluorescence is significantly influenced by its microenvironment, with studies showing that hydration, particularly through specific hydrogen-bonding sites, dramatically increases its fluorescence lifetime. This sensitivity to the local environment underscores its utility in probing nucleic acid structures and dynamics (Lobsiger et al., 2014).
Physical Properties Analysis
The unique fluorescent properties of 2-aminopurine, including its quantum yield and emission decay lifetime, are highly dependent on its local environment within a DNA strand. These characteristics are critical for its application in studying the structural and dynamic properties of nucleic acids (Rachofsky et al., 2001).
Chemical Properties Analysis
2-Aminopurine's chemical behavior, particularly its fluorescence quenching and lifetimes, are crucial for understanding nucleic acid structure and dynamics. The base stacking and the specific interactions with surrounding bases play a significant role in modulating its spectral features, offering insights into the mechanisms of nucleic acid behavior and function (Jean & Hall, 2001).
Scientific Research Applications
Fluorescence Probing in Nucleic Acids
2-Aminopurine (2AP) is a fluorescent isomer of adenine and is widely used as a site-specific fluorescent probe for studying DNA and RNA structure, dynamics, and folding. It has been found that 2AP's fluorescence lifetime dramatically increases when it is part of a hydrate cluster, which varies depending on the specific hydrogen-bonding site and the number of water molecules at that site (Lobsiger et al., 2014).
Excited-State Dynamics in Solvents
The excited-state dynamics of 2-aminopurine 2'-deoxyriboside (2APdr) in various solvents have been studied to understand its fluorescence quenching mechanism. It was observed that up to 40% of the initial excited-state population decays to the triplet state, varying with the solvent used, thus impacting fluorescence emission (Reichardt et al., 2013).
Base Stacking and Fluorescence Quenching
Research using time-dependent density functional theory indicates that 2AP fluorescence is quenched statically when stacked with purines due to ground-state molecular orbital mixing. In contrast, dynamic quenching occurs when 2AP is stacked with pyrimidines, forming a low-lying dark excited state (Jean & Hall, 2001).
Probing DNA Structure and Dynamics
2AP is used as a probe for DNA conformational changes. Its fluorescence changes sensitively with base sequence, temperature, and helix conformation. However, the fluorescence quenching in DNA arises mainly from base stacking and collisions with neighboring bases, but is insensitive to base-pairing or other hydrogen bonding interactions (Rachofsky et al., 2001).
Electronic Transition Studies
The electronic spectrum of 2AP, crucial for understanding the spectroscopy and photophysics of DNA bases, has been studied using techniques like linear dichroism and fluorescence anisotropy. This research helps in interpreting emission spectra of 2AP incorporated into DNA as a probe of nucleic acid base motion or excitation energy transfer processes (Holmen et al., 1997).
2AP Fluorescence Tuning by Water
Computational simulations have shown that the fluorescence of 2AP is controlled by a barrier for internal conversion between the S1 minimum and a conical intersection. The luminescence of 2AP is strongly dependent on the environment, and a single water molecule hydrogen-bonded to the amino group is sufficient to make 2AP fluorescent (Barbatti & Lischka, 2015).
Safety And Hazards
Future Directions
2-Aminopurine derivatives have been designed as new CDK2 inhibitors based on the fragment-centric pocket mapping of crystal structure. This could serve as a new lead compound for the future development of CDK2 selective inhibitors . Another study reported a novel and direct correlation between the 2′-OH flexibility of nucleotides and the fluorescence response following nucleotide substitutions by 2AP .
properties
IUPAC Name |
7H-purin-2-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5.2ClH/c6-5-7-1-3-4(10-5)9-2-8-3;;/h1-2H,(H3,6,7,8,9,10);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYNIVFDDGHSJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)N)N=CN2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696517 | |
Record name | 7H-Purin-2-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminopurine dihydrochloride | |
CAS RN |
76124-64-6 | |
Record name | 7H-Purin-2-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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